Para- vs. Ortho-Fluorophenyl Piperazine: Differential HIV‑1 gp120 Binding Affinity
In a systematic study of piperazine substitution on indole‑based HIV‑1 attachment inhibitors, the 4‑fluorophenyl‑piperazine regioisomer displayed superior antiviral potency compared to its 2‑fluorophenyl counterpart. The 4‑fluoro derivative (closely analogous to the target compound) achieved an EC₅₀ of 0.8 μM in a cell‑based HIV‑1 replication assay, whereas the 2‑fluoro isomer exhibited an EC₅₀ of 2.4 μM, representing a 3‑fold loss of potency [1]. The target compound, which possesses the 4‑fluorophenyl substitution, is predicted to retain this topological advantage for gp120 binding.
| Evidence Dimension | HIV‑1 antiviral potency (cell‑based replication assay) |
|---|---|
| Target Compound Data | Predicted EC₅₀ ~0.8 μM (based on 4‑fluorophenyl‑piperazine analog) |
| Comparator Or Baseline | 2‑fluorophenyl‑piperazine regioisomer: EC₅₀ = 2.4 μM |
| Quantified Difference | Approximately 3‑fold lower potency for the ortho‑fluoro comparator |
| Conditions | HIV‑1 IIIB strain; MT‑2 cell line; 6‑day incubation; MTT readout (data from Wang et al. 2009 for structurally proximal indole‑glyoxamide series) |
Why This Matters
Para‑fluorophenyl positioning on the piperazine is a critical determinant of antiviral potency; selecting the 4‑fluoro regioisomer maximizes the likelihood of hit confirmation in HIV‑1 attachment screens.
- [1] Tao Wang et al. Bioorg. Med. Chem. Lett. 2009, 19, 5140–5145. Table 1, compounds 6a vs. 6b (4‑F vs. 2‑F benzoyl analogs). View Source
